Melting Point Advantage vs. N1–H Analog
The N1‑methyl substitution lowers the melting point of 7‑bromo‑1‑methyl‑5‑nitro‑1H‑indazole to 166–168 °C, compared with 260–261 °C for the N1–H analog 7‑bromo‑5‑nitro‑1H‑indazole . The 94 °C depression reduces the energy burden for melt processing, hot‑melt extrusion, and thermal stability testing during early formulation screening .
| Evidence Dimension | Melting point (capillary, °C) |
|---|---|
| Target Compound Data | 166–168 °C |
| Comparator Or Baseline | 7-Bromo-5-nitro-1H-indazole (CAS 685109-10-8): 260–261 °C |
| Quantified Difference | Δ ≈ –94 °C (approximately a 36% relative reduction) |
| Conditions | Melting point determined by capillary method; data extracted from supplier certificates of analysis (abcr, BOC Sciences, Apollo Scientific). |
Why This Matters
A lower melting point directly translates to easier weighing, dissolution, and thermal processing in discovery chemistry and early‑stage formulation, reducing procurement risk for labs without specialised high‑temperature equipment.
